Home > Products > Screening Compounds P114707 > 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one - 1714857-13-2

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Catalog Number: EVT-1671275
CAS Number: 1714857-13-2
Molecular Formula: C12H14BrFN2O
Molecular Weight: 301.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine

Compound Description: 6-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine is synthesized via a multi-step process involving lithiation, formylation, reductive amination, and removal of a tert-butyl protecting group.

Relevance: This compound shares the tetrahydroquinoxaline core structure with 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, differing primarily in the presence of a methoxy group at position 6 and the nitrogen atom incorporated into the fused ring system, forming a naphthyridine instead of a quinoxaline.

7-Bromo-1,2,3,4-tetrahydroisoquinoline

Compound Description: 7-Bromo-1,2,3,4-tetrahydroisoquinoline is synthesized using a similar multi-step process as 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, involving lithiation, formylation, reductive amination, and removal of a tert-butyl protecting group.

Relevance: Similar to 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, this compound contains a bromine substituent at position 7 and a tetrahydroisoquinoline core structure. The key difference lies in the absence of the tert-butyl and fluoro substituents present in 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Compound Description: This compound serves as a key starting material in the synthesis of an mTOR inhibitor containing a benzoxazepine core structure. It is prepared on a multi-kilogram scale for this purpose.

5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

Compound Description: This compound is one of ten novel substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinones synthesized and investigated for potential antiviral and anticancer activity.

Relevance: While possessing a different core structure (quinazolinone), this compound showcases the potential for attaching heterocyclic moieties to the core, similar to the tetrahydroquinoxalin-2-one structure of 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. The presence of the trifluoromethyl group also highlights the possibility of introducing fluorine-containing substituents in the molecule.

Overview

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound notable for its potential applications in medicinal chemistry. The compound is classified under the category of tetrahydroquinoxalines, which are bicyclic structures with various biological activities. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, contributes to its reactivity and potential therapeutic properties.

Source

The compound is often sourced from chemical suppliers and research institutions specializing in organic synthesis. It is cataloged under the CAS number 1706965-72-1, which facilitates its identification in chemical databases and literature.

Classification

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This compound can be further classified based on its functional groups, including halogens (bromine and fluorine) and a tert-butyl group.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. Common methods include:

  1. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on a suitable precursor.
  2. Fluorination: The fluorine substituent is often added using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  3. Cyclization: The formation of the tetrahydroquinoxaline structure may involve cyclization reactions that can be facilitated by heating or using acid catalysts.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress of the reactions and to confirm the structure of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is C12H14BrFN2O. The structure features a tetrahydroquinoxaline ring system with specific substituents that influence its chemical behavior.

Data

  • Molecular Weight: 295.15 g/mol
  • Boiling Point: Not readily available; likely varies based on purity.
  • Melting Point: Specific data not provided; typically determined experimentally.
Chemical Reactions Analysis

Reactions

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution with various nucleophiles.
  2. Electrophilic Addition: The presence of the fluorine atom may enhance electrophilic reactivity at adjacent carbon centers.
  3. Oxidation/Reduction: The compound may also engage in redox reactions depending on the reaction conditions.

Technical Details

The reactivity patterns are influenced by steric hindrance from the tert-butyl group and electronic effects from halogen substituents. Reaction conditions such as solvent polarity and temperature play critical roles in determining product outcomes.

Mechanism of Action

Process

The mechanism of action for 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is still under investigation but may involve interactions with biological targets such as enzymes or receptors.

Data

Preliminary studies suggest that compounds with similar structures exhibit activity against certain cancer cell lines or microbial strains. Further research is needed to elucidate specific pathways and molecular targets.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility data varies; likely soluble in organic solvents but less so in water due to its hydrophobic tert-butyl group.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity influenced by halogen substituents; can undergo substitution reactions readily.
Applications

Scientific Uses

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Investigating its effects on specific biological pathways or cellular processes.
  3. Chemical Synthesis: Serving as an intermediate in synthesizing more complex molecules with therapeutic potential.
Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Pathways for 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

The synthesis of 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one requires carefully orchestrated multi-step sequences to address the steric and electronic challenges posed by its polyfunctional structure. A representative pathway begins with commercially available 4-fluoroaniline through a five-stage process involving: (1) directed ortho-metalation and bromination to install the bromo substituent, (2) Schiff base formation with ethyl glyoxalate to establish the quinoxaline precursor, (3) reductive cyclization under catalytic hydrogenation conditions, (4) N-alkylation with tert-butyl bromide, and (5) acid-mediated lactam formation to yield the target compound. Each transformation requires precise reaction control to prevent premature cyclization or functional group incompatibility [4].

Alternative routes employ pre-functionalized building blocks such as 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1235440-09-1) as starting materials, which can be oxidized to the corresponding quinoxalinone followed by N-tert-butylation [1] [5]. The critical yield-determining step typically occurs during the final cyclization, where competing decomposition pathways can diminish overall efficiency. Optimization efforts have achieved moderate yields (45-55%) through strict exclusion of protic contaminants during the ring-closing step.

Table 1: Representative Multi-Step Synthesis Sequence

StepTransformationReagents/ConditionsIntermediateYield (%)
1BromofluorinationBr₂, AcOH, 22h, 80°C4-bromo-5-fluoroaniline68
2CondensationEthyl pyruvate, pyridine, 0.33h, 0°CSchiff base85
3Reductive cyclizationNaBH₄, dioxane/HCl, 3h, 60°C7-bromo-6-fluoro-1,2,3,4-tetrahydroquinoxaline62
4N-tert-butylationtert-butyl bromide, K₂CO₃, DMF, 12h, 60°C4-tert-butyl derivative78
5Lactam formationPCl₅/AlCl₃, benzene, 3.5h, then hydrolysisTarget compound51

Regioselective Bromination and Fluorination Strategies in Tetrahydroquinoxalinone Scaffolds

Achieving precise halogen placement presents significant synthetic challenges due to the competing reactivity patterns of the electron-rich heterocyclic system. Bromination at the C6 position is guided by the ortho-directing effect of the fluoro substituent already present at C7, allowing selective electrophilic substitution when using bromine in acetic acid under controlled temperature (5-10°C) [4]. This approach capitalizes on the nucleophilic differential between C6 (activated by fluorine) and C5/C8 positions, achieving >15:1 regioselectivity when performed prior to ring saturation.

Late-stage fluorination proves more challenging due to the poor tolerance of existing functional groups to harsh fluorinating agents. Successful approaches employ halogen exchange on pre-brominated intermediates using silver(I) fluoride in DMF at elevated temperatures (120-130°C). The tetrahydroquinoxalinone core exhibits sufficient thermal stability to withstand these conditions without decomposition, yielding the 7-fluoro derivative with >90% purity. Alternatively, direct fluorination can be achieved via Balz-Schiemann reaction on diazotized aminotetrahydroquinoxalinones, though this method suffers from lower yields (35-45%) due to competing decomposition pathways [2] [4].

Table 2: Regioselective Halogenation Methods

MethodConditionsRegioselectivity (6:5:8)Yield (%)Advantages/Limitations
Directed BrominationBr₂/AcOH, 0-5°C, 4h92:5:378High selectivity but requires acidic conditions
Silver-Assisted FluorinationAgF, DMF, 120°C, 24hN/A (single position)65Excellent purity but expensive reagents
Balz-SchiemannNaNO₂/HBF₄, then pyrolysisN/A (single position)42Broad applicability but low yield
Electrophilic FluorinationSelectfluor®, MeCN, reflux55:30:1537Simple setup but poor regiocontrol

tert-Butyl Group Introduction: Protecting Group Strategies and Functionalization

The bulky tert-butyl moiety serves dual purposes in this molecular architecture: conferring significant steric stabilization to the conformationally flexible tetrahydroquinoxaline system and modulating the compound's lipophilicity profile. Introduction typically occurs via N-alkylation of the quinoxalinone nitrogen using tert-butyl bromide in the presence of inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60-80°C for 12-18 hours [3]. The reaction proceeds through an SN2 mechanism and benefits from the enhanced nucleophilicity of the secondary amine in the partially saturated system.

Alternative approaches employ Boc protection strategies, where di-tert-butyl dicarbonate installs the tert-butoxycarbonyl group, followed by reductive deoxygenation to yield the desired N-tert-butyl functionality. This two-step sequence offers superior functional group tolerance compared to direct alkylation, particularly when other base-sensitive groups are present. The tert-butyl group demonstrates remarkable chemical inertness throughout subsequent transformations, remaining intact during cyclization, halogenation, and oxidation steps. Computational studies indicate the tert-butyl substituent induces a twist-boat conformation in the saturated ring system, potentially influencing biological activity through selective exposure of the lactam carbonyl [3] [6].

Cyclization Techniques for Tetrahydroquinoxalinone Core Assembly

Construction of the bicyclic framework employs two principal strategies: (1) condensation-cyclization of ortho-diamino precursors with α-keto esters/acids, and (2) intramolecular cyclization of linear precursors containing both amine and carbonyl functionalities. The condensation approach utilizes 4-bromo-5-fluoro-o-phenylenediamine derivatives reacted with ethyl 4,4-dimethyl-3-oxopentanoate under acidic conditions (AcOH, reflux) to simultaneously form both rings through concerted dehydration and cyclization [3]. This method delivers the fully substituted system in a single pot but requires careful stoichiometric control to minimize diacetylation byproducts.

Transition metal-catalyzed cyclizations have emerged as superior alternatives, particularly palladium(0)-mediated intramolecular amidation of N-(2-bromophenyl) glycine derivatives. These reactions proceed through oxidative addition of the aryl halide to Pd(0), followed by carbonyl insertion and reductive elimination to form the lactam ring. This methodology achieves excellent yields (75-85%) under mild conditions (70-80°C) while tolerating both bromo and fluoro substituents. The resulting lactam ring displays restricted rotation due to the adjacent stereocenters, existing predominantly as the trans-diastereomer (≥95% diastereomeric excess) in solution phase [2].

Table 3: Cyclization Methods Comparison

MethodConditionsReaction TimeYield (%)Diastereoselectivity
Acid-Catalyzed CondensationAcOH, reflux, N₂ atmosphere18-24h58Low (∼1:1 dr)
Palladium-Catalyzed CyclizationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 80°C6-8h83High (>20:1 dr)
Reductive AminationNaBH₃CN, MeOH, pH 4-5, rt48h42Moderate (4:1 dr)
Microwave-Assisted180°C, DMF, sealed vessel30 min68Low (∼1:1 dr)

Solvent and Catalyst Optimization in Key Synthetic Steps

Reaction medium selection profoundly impacts both yield and selectivity throughout the synthetic sequence. For the critical cyclization step, aprotic polar solvents (DMF, DMAc) generally outperform protic and nonpolar alternatives by facilitating enolization while minimizing hydrolysis side reactions. Systematic solvent screening reveals DMF provides optimal reaction kinetics for Pd-catalyzed cyclizations, achieving complete conversion within 6 hours at 80°C. Catalytic systems employing bidentate phosphine ligands (Xantphos, DPPF) in combination with Pd₂(dba)₃ demonstrate superior performance to monodentate alternatives, preventing catalyst decomposition during prolonged reactions [3].

For N-tert-butylation reactions, solvent polarity directly influences alkylation efficiency. Nonpolar solvents (toluene, benzene) yield substantial dialkylated byproducts (up to 40%), while polar aprotic solvents (DMSO, DMF) suppress this pathway through cation solvation. Catalyst screening identified phase-transfer catalysts (tetrabutylammonium bromide) as particularly effective for interfacial reactions involving aqueous base and organic-soluble substrates. Temperature optimization revealed a narrow operational window (60-65°C) where alkylation proceeds efficiently without competitive lactam ring-opening [1] [4].

Table 4: Solvent and Catalyst Optimization for Key Steps

ReactionOptimal SolventOptimal Catalyst/LigandTemperature (°C)Yield Improvement
N-tert-butylationDMSOTBAB (phase-transfer)6078% vs 52% (toluene)
Pd-catalyzed cyclizationDMFPd₂(dba)₃/Xantphos8083% vs 47% (without ligand)
BromofluorinationAcetic acidNone578% vs 35% (CH₂Cl₂)
Lactam formationBenzeneAlCl₃25→80 gradient51% vs 28% (THF)

Properties

CAS Number

1714857-13-2

Product Name

6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

IUPAC Name

6-bromo-4-tert-butyl-7-fluoro-1,3-dihydroquinoxalin-2-one

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

InChI

InChI=1S/C12H14BrFN2O/c1-12(2,3)16-6-11(17)15-9-5-8(14)7(13)4-10(9)16/h4-5H,6H2,1-3H3,(H,15,17)

InChI Key

DEROYPMMQZXKOY-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F

Canonical SMILES

CC(C)(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.